molecular formula C16H18N4NaO3S B2731220 Tenatoprazole sodium salt CAS No. 335299-59-7

Tenatoprazole sodium salt

Katalognummer B2731220
CAS-Nummer: 335299-59-7
Molekulargewicht: 369.39
InChI-Schlüssel: QQTLYVVABYKLLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenatoprazole is a novel proton pump inhibitor indicated for the treatment of reflux oesophagitis and peptic ulcer . It is an imidazopyridine derivative and has an imidazopyridine ring in place of the benzimidazole moiety found in other proton pump inhibitors .


Synthesis Analysis

The synthesis of tenatoprazole involves the condensation of chloro methyl pyridine derivative with the mercapto compound in the presence of NaOH and oxidation of the resulting compound with m-CPBA . The bioavailability of tenatoprazole is double for the (S)-(−)-tenatoprazole sodium salt hydrate form when compared to the free form in dogs .


Molecular Structure Analysis

Tenatoprazole has an imidazopyridine ring in place of the benzimidazole moiety found in other proton pump inhibitors . The chemical formula of Tenatoprazole sodium salt is C16H17N4NaO3S . The exact mass is 368.09 and the molecular weight is 368.390 .


Chemical Reactions Analysis

Proton pump inhibitors like Tenatoprazole block the gastric hydrogen potassium ATPase (H+/K+ ATPase) and inhibit gastric acid secretion . These drugs have emerged as the treatment of choice for acid-related diseases, including gastroesophageal reflux disease (GERD) and peptic ulcer disease .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C16H17N4NaO3S . The exact mass is 368.09 and the molecular weight is 368.390 . The bioavailability of tenatoprazole is double for the (S)-(−)-tenatoprazole sodium salt hydrate form when compared to the free form in dogs .

Wissenschaftliche Forschungsanwendungen

Inhibition of Gastric Acid Secretion

Tenatoprazole is a proton pump inhibitor (PPI), effectively binding to the gastric H+,K+ -ATPase in both in vitro and in vivo settings. This binding leads to the inhibition of acid secretion in the stomach. Tenatoprazole shows promise due to its long plasma half-life and prolonged inhibition of acid secretion compared to omeprazole, potentially offering more sustained relief from acid-related conditions (Shin et al., 2006).

Synthesis for Gastric Acid-Related Diseases

Tenatoprazole has been synthesized using various methods for the prevention and treatment of gastric acid-related diseases. Notably, a highly efficient asymmetric oxidation method has been developed, yielding tenatoprazole with high enantiomeric excess, chemoselectivity, and yield (Delamare et al., 2009).

Metabolism Studies

Studies on tenatoprazole's metabolism reveal that it is primarily metabolized in human livers into major metabolites like tenatoprazole sulfone and sulfide. The metabolism involves cytochrome P450 enzymes, CYP2C19 and CYP3A4, which perform specific monooxygenation activities towards tenatoprazole and its sulfide form (Le et al., 2022).

Pharmaceutical Formulations

Research has been conducted on the formulation of tenatoprazole in extended-release matrix tablets using various polymers. Such formulations are designed to release the medication in a controlled manner, optimizing therapeutic levels over time (Divya et al., 2020).

Structural and Solid-State Studies

Structural studies of tenatoprazole have focused on determining solid-liquid and solid-vapor equilibria in various solvent systems. These studies are essential for understanding the stability and crystallization behavior of the drug in different states (Tauvel et al., 2011).

Wirkmechanismus

Tenatoprazole is a proton pump inhibitor drug candidate that was undergoing clinical testing as a potential treatment for reflux oesophagitis and peptic ulcer . It works by blocking the gastric hydrogen potassium ATPase (H+/K+ ATPase) and inhibiting gastric acid secretion .

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Tenatoprazole is a proton pump inhibitor drug candidate that was undergoing clinical testing as a potential treatment for reflux oesophagitis and peptic ulcer . The compound was invented by Mitsubishi Tanabe Pharma and was licensed to Negma Laboratories . The future of Tenatoprazole sodium salt lies in its continued clinical testing and potential approval for the treatment of acid-related diseases .

Eigenschaften

InChI

InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTLYVVABYKLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.